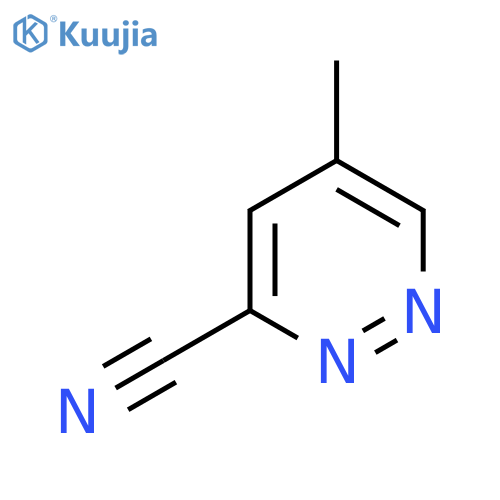Cas no 1333319-50-8 (5-Methylpyridazine-3-carbonitrile)

1333319-50-8 structure
商品名:5-Methylpyridazine-3-carbonitrile
CAS番号:1333319-50-8
MF:C6H5N3
メガワット:119.124000310898
MDL:MFCD18909488
CID:1033429
PubChem ID:71303787
5-Methylpyridazine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyridazine-3-carbonitrile
- SY322503
- PB11387
- DTXSID10745117
- 1333319-50-8
- P12502
- CS-0050430
- 3-Pyridazinecarbonitrile, 5-methyl-
- AS-51367
- MFCD18909488
- Z1222424799
- AKOS016845291
- EN300-1699671
-
- MDL: MFCD18909488
- インチ: 1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3
- InChIKey: HSIMDIPRYJNWOG-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C)C=C(C#N)N=1
計算された属性
- せいみつぶんしりょう: 119.048347172g/mol
- どういたいしつりょう: 119.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 49.6Ų
5-Methylpyridazine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164211-250mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 95% | 250mg |
$372 | 2023-03-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-250MG |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 250MG |
¥ 831.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-500MG |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 500MG |
¥ 1,597.00 | 2023-04-06 | |
| abcr | AB458644-1g |
5-Methylpyridazine-3-carbonitrile; . |
1333319-50-8 | 1g |
€883.00 | 2025-02-13 | ||
| abcr | AB458644-500 mg |
5-Methylpyridazine-3-carbonitrile; . |
1333319-50-8 | 500MG |
€454.40 | 2023-07-18 | ||
| eNovation Chemicals LLC | D587105-1G |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 1g |
$455 | 2024-07-21 | |
| Enamine | EN300-1699671-1.0g |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 95% | 1g |
$574.0 | 2023-06-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-250mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 250mg |
¥1666.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-5G |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 5g |
¥ 7,359.00 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-500mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 500mg |
¥3749.00 | 2024-08-09 |
5-Methylpyridazine-3-carbonitrile 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
1333319-50-8 (5-Methylpyridazine-3-carbonitrile) 関連製品
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1333319-50-8)5-Methylpyridazine-3-carbonitrile

清らかである:99%
はかる:10g
価格 ($):1493.0